molecular formula C10H11NO B020819 1-(1H-indol-3-yl)ethanol CAS No. 103205-15-8

1-(1H-indol-3-yl)ethanol

Cat. No.: B020819
CAS No.: 103205-15-8
M. Wt: 161.2 g/mol
InChI Key: UHVJRCGECUWUJB-UHFFFAOYSA-N
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Description

Context within Indole (B1671886) Chemistry and Natural Products Research

The indole ring system is a cornerstone of heterocyclic chemistry and is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.net Indole alkaloids, for instance, represent a large and important class of natural products with applications ranging from anticancer to antiviral and anti-inflammatory treatments. researchgate.net

While 1-(1H-indol-3-yl)ethanol has not been reported as a naturally occurring compound itself, its direct chemical precursor, 3-acetylindole (B1664109), is a known natural product, having been isolated from sources such as Strychnos cathayensis. nih.gov This places this compound in close proximity to natural product chemistry, positioning it as a semi-synthetic derivative of a natural starting material. The C3-position of the indole nucleus is particularly significant; substitution at this site is a common feature in many bioactive molecules. nih.govrsc.org Therefore, this compound is studied as a representative 3-substituted indole, a class of compounds that continues to be a fertile ground for the discovery of new therapeutic agents. researchgate.net

Historical Perspectives in Biological Discovery

The historical significance of this compound is intrinsically linked to the chemistry of its precursor, 3-acetylindole. The synthesis of 3-acylindoles, including 3-acetylindole, has been a subject of chemical research for many decades. researchgate.netresearchgate.net The most traditional and historically important method for their preparation is the Friedel-Crafts acylation of indole, a reaction that has been refined over the years using various catalysts and conditions. nih.govresearchgate.net

The development of synthetic routes to 3-acetylindole was driven by its value as a versatile intermediate. researchgate.netresearchgate.net Its subsequent chemical transformations, such as the reduction of the acetyl group's ketone to a secondary alcohol to yield this compound, represent a fundamental step in synthetic organic chemistry. This reduction introduces a stereocenter, opening the door to the field of asymmetric synthesis. The exploration of such transformations allows chemists to create libraries of chiral indole derivatives for biological screening, a foundational practice in modern drug discovery. The ongoing research into new catalytic systems for synthesizing 3-substituted indoles underscores the continued importance of this chemical class. rsc.org

Significance in Interdisciplinary Scientific Inquiry

The importance of this compound in scientific inquiry is multifaceted, extending across chemistry, pharmacology, and materials science. Its primary significance lies in its role as a chiral synthetic intermediate. rsc.org The presence of both a hydroxyl group and a chiral center makes it a valuable building block for the asymmetric synthesis of more elaborate molecules.

In medicinal chemistry, the indole nucleus is a well-established pharmacophore. 3-Acetylindole, the precursor to this compound, serves as a starting material for a wide range of bioactive natural and synthetic products. researchgate.net The conversion to this compound is a key step toward analogs of these compounds, where the stereochemistry of the alcohol can be critical for biological target recognition and activity. The compound is thus a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of new indole-based drugs. The broad applicability of 3-substituted indoles as intermediates in pharmaceuticals and materials science highlights the importance of simple derivatives like this compound. nih.govrsc.org

Table of Bioactive Compound Classes Synthesized from the Precursor 3-Acetylindole

Bioactive Compound ClassReported Biological ActivitiesReference
(5-Indole)oxazole Alkaloids Antifungal, Antibacterial researchgate.net
β-Carboline Alkaloids Anticancer, Antiviral, Antiparasitic researchgate.net
Bis-indole Alkaloids Anticancer, Antibacterial researchgate.net
Chuangxinmycin Antibacterial (against E. coli) researchgate.net
Meridianins Kinase Inhibitors, Anticancer researchgate.net
(±)-Indolmycin Antibacterial (Tryptophanyl-tRNA synthetase inhibitor) researchgate.net

Precursor Compounds and Enzymatic Steps

The synthesis of indole derivatives from tryptophan involves a series of enzymatic reactions, including transamination, decarboxylation, oxidation, and hydrolysis. oup.comnih.gov While these pathways primarily converge on the production of IAA, certain intermediates can be diverted to form other compounds. nih.gov For instance, the intermediate indole-3-acetaldehyde (IAAld) can be reduced to tryptophol (B1683683) (indole-3-ethanol). oup.comnih.gov The formation of this compound would necessitate a different precursor, 3-acetylindole, which has been identified as a natural product in organisms like Strychnos cathayensis. nih.govbenthamdirect.com

Tryptophan-Dependent Biosynthetic Routes

Five major tryptophan-dependent pathways for IAA biosynthesis have been described in microorganisms and plants: the Indole-3-Pyruvic Acid (IPyA) pathway, the Tryptamine (B22526) (TAM) pathway, the Indole-3-Acetamide (B105759) (IAM) pathway, the Indole-3-Acetonitrile (B3204565) (IAN) pathway, and the Tryptophan Side-Chain Oxidase (TSO) pathway. mdpi.comresearchgate.net Many of these pathways converge on the intermediate indole-3-acetaldehyde (IAAld). plos.org

The IPyA pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria. oup.compnas.org It is initiated by the transamination of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase. pnas.orgresearchgate.net IPyA is then decarboxylated by an indole-3-pyruvate decarboxylase (IPDC) to form indole-3-acetaldehyde (IAAld). nih.govnih.gov Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase. nih.gov

The intermediate IAAld is a critical branch point. It can be reduced to form tryptophol (indole-3-ethanol). oup.comnih.gov The formation of this compound is not a documented outcome of this pathway, as it would require the reduction of 3-acetylindole rather than IAAld.

Table 1: Key Intermediates and Enzymes in the IPyA Pathway

Intermediate CompoundEnzymeReaction Step
L-TryptophanTryptophan AminotransferaseTransamination
Indole-3-Pyruvic Acid (IPyA)Indole-3-Pyruvate Decarboxylase (IPDC)Decarboxylation
Indole-3-Acetaldehyde (IAAld)Aldehyde DehydrogenaseOxidation to IAA
Indole-3-Acetaldehyde (IAAld)Alcohol DehydrogenaseReduction to Tryptophol

The tryptamine (TAM) pathway is also found in plants, bacteria, and fungi. mdpi.comnih.gov The process begins with the decarboxylation of tryptophan by tryptophan decarboxylase to produce tryptamine. mdpi.com Tryptamine is then converted to indole-3-acetaldehyde (IAAld) by an amine oxidase. mdpi.comoup.com From IAAld, the pathway proceeds to IAA via oxidation, or potentially to tryptophol via reduction. mdpi.com The direct involvement of this pathway in producing this compound has not been established.

Table 2: Key Intermediates and Enzymes in the TAM Pathway

Intermediate CompoundEnzymeReaction Step
L-TryptophanTryptophan DecarboxylaseDecarboxylation
Tryptamine (TAM)Amine OxidaseOxidative Deamination
Indole-3-Acetaldehyde (IAAld)Aldehyde DehydrogenaseOxidation to IAA

The indole-3-acetamide (IAM) pathway is particularly well-characterized in bacteria and has also been identified in fungi. oup.comasm.orgtandfonline.com This two-step route involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. nih.gov Subsequently, an IAM hydrolase converts IAM to IAA and ammonia. nih.gov This pathway does not typically involve the intermediate IAAld, making a direct link to ethanol (B145695) derivatives less apparent, although crosstalk between pathways can occur. asm.org

Table 3: Key Intermediates and Enzymes in the IAM Pathway

Intermediate CompoundEnzymeReaction Step
L-TryptophanTryptophan-2-MonooxygenaseOxidation
Indole-3-Acetamide (IAM)IAM HydrolaseHydrolysis
Indole-3-Acetic Acid (IAA)-Final Product

Primarily studied in plants like Arabidopsis, the indole-3-acetonitrile (IAN) pathway begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. mdpi.comdoraagri.com IAOx is a precursor to indole-3-acetonitrile (IAN). mdpi.com A nitrilase enzyme then hydrolyzes IAN to produce IAA. researcher.life While some bacteria can utilize IAN, the complete pathway from tryptophan is less common than in plants. asm.org This pathway's connection to this compound is not documented.

Table 4: Key Intermediates and Enzymes in the IAN Pathway

Intermediate CompoundEnzymeReaction Step
L-TryptophanCytochrome P450 MonooxygenaseConversion to IAOx
Indole-3-Acetaldoxime (IAOx)(Multiple Steps)Conversion to IAN
Indole-3-Acetonitrile (IAN)NitrilaseHydrolysis to IAA

The Tryptophan Side-Chain Oxidase (TSO) pathway is less common and has been reported in bacteria such as Pseudomonas fluorescens. mdpi.comfrontiersin.org In this pathway, a side-chain oxidase directly converts tryptophan into indole-3-acetaldehyde (IAAld). mdpi.comresearchgate.net This bypasses the IPyA intermediate. From IAAld, the subsequent step is oxidation to IAA. frontiersin.org The production of IAAld via this route again presents a potential, though unconfirmed, branch point for reduction reactions leading to indole-ethanol derivatives.

Table 5: Key Intermediates and Enzymes in the TSO Pathway

Intermediate CompoundEnzymeReaction Step
L-TryptophanTryptophan Side-Chain Oxidase (TSO)Direct conversion to IAAld
Indole-3-Acetaldehyde (IAAld)Aldehyde DehydrogenaseOxidation to IAA
Indole-3-Acetonitrile (IAN) Pathway Intermediates

Tryptophan-Independent Biosynthetic Routes

While the primary route for the biosynthesis of indole-3-acetic acid (IAA), a related indole compound, is from tryptophan, evidence suggests the existence of tryptophan-independent pathways. wikipedia.org In plants like Arabidopsis thaliana and maize (Zea mays), IAA can be synthesized from precursors such as indole or indole-3-glycerol phosphate (B84403) (IGP). nih.govnih.gov This alternative pathway is particularly important during early embryogenesis in Arabidopsis, where it contributes significantly to the establishment of the apical-basal axis. nih.gov The existence of these pathways for IAA raises the possibility of similar tryptophan-independent routes for the formation of this compound, though direct evidence for this specific compound is less established. Research on maize kernels, however, concluded that the tryptophan-dependent pathway is the predominant route for IAA biosynthesis in that specific tissue. nih.gov

Biosynthesis in Plant Systems

In the plant kingdom, this compound is recognized as a plant metabolite and an auxin. hmdb.canih.govebi.ac.uk Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, particularly cell elongation in stems. ebi.ac.uk

This compound has been identified in the needles and seeds of Pinus sylvestris. wikipedia.org In cucumber (Cucumis sativus), enzymes such as indole-3-acetaldehyde reductase (both NADH and NADPH dependent) are involved in the conversion of (indol-3-yl)acetaldehyde to this compound. wikipedia.org This compound has been shown to promote the growth of cucumber hypocotyl segments. wikipedia.org

The biosynthesis of auxins, including compounds like this compound, is a regulated process in plants. The production of the primary auxin, IAA, is concentrated in the apex and young leaves of plants. wikipedia.org The regulation of auxin biosynthesis is linked to developmental stages, as seen with the accumulation of IAA conjugates in developing maize endosperm. nih.gov Furthermore, auxin signaling has been implicated in stress tolerance, as IAA can inhibit photorespiratory-dependent cell death in certain mutants. wikipedia.org

Biosynthesis in Microbial Systems

Microorganisms, including bacteria, fungi, and yeasts, are also capable of synthesizing this compound.

While specific bacterial pathways for this compound are not extensively detailed in the provided context, the gut microbiota is known to convert tryptophan into various catabolites, including tryptophol. hmdb.ca Some indole derivatives have demonstrated antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. For instance, certain (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives have shown potent activity against susceptible as well as methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains of S. aureus. researchgate.net

The biosynthesis of this compound in fungi and yeasts is well-documented, particularly in the context of fermentation.

Saccharomyces cerevisiae : This yeast, commonly used in baking and brewing, produces this compound as a secondary product of ethanol fermentation. ebi.ac.ukwikipedia.org The pathway, first described by Felix Ehrlich in 1912, involves the deamination of tryptophan to 3-indolepyruvate, followed by decarboxylation to indole-3-acetaldehyde by indolepyruvate decarboxylase. wikipedia.org Finally, alcohol dehydrogenase reduces indole-3-acetaldehyde to this compound. wikipedia.org This compound is considered a quorum-sensing molecule in yeast, where its secretion helps the yeast population adapt to high cell density or low nutrient conditions. ebi.ac.uk

Candida albicans : This fungus produces this compound as an autoantibiotic. wikipedia.org

Rhizoctonia species : Certain fungi within this genus can efficiently convert tryptophan to indole-3-acetic acid and/or this compound. wikipedia.org

Other Fungi : The compound has also been reported in Paraphaeosphaeria minitans and Balansia epichloe. nih.gov Fungi that form ectomycorrhizal relationships with plants, such as Tricholoma vaccinum with spruce, can produce IAA from tryptophan and excrete it, which promotes root branching and symbiotic network formation. wikipedia.org This highlights the role of indole compounds in fungal-plant interactions.

Research Findings on this compound Biosynthesis

Organism/SystemPrecursor(s)Key Enzymes/ProcessesProduct(s)Reference(s)
Saccharomyces cerevisiaeTryptophanDeamination, Decarboxylation (Indolepyruvate decarboxylase), Reduction (Alcohol dehydrogenase)This compound wikipedia.org
Cucumis sativus (Cucumber)(Indol-3-yl)acetaldehydeIndole-3-acetaldehyde reductase (NADH), Indole-3-acetaldehyde reductase (NADPH)This compound wikipedia.org
Rhizoctonia speciesTryptophanEnzymatic conversionIndole-3-acetic acid, this compound wikipedia.org
Gut MicrobiotaTryptophanCatabolismThis compound hmdb.ca
Arabidopsis thalianaIndole, Indole-3-glycerol phosphateTryptophan-independent pathwayIndole-3-acetic acid nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVJRCGECUWUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452482
Record name INDOLE-3-METHYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-15-8
Record name INDOLE-3-METHYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 1 1h Indol 3 Yl Ethanol

Interplay of Pathways in Microbial Communities

The production of complex organic molecules in nature is rarely the work of a single organism. More often, it results from the intricate metabolic interplay within a microbial consortium, where the metabolic product of one microorganism becomes the substrate for another. This principle of syntrophy, or cross-feeding, is central to the functioning of diverse microbial ecosystems, from soil and marine environments to the human gut. researchgate.netoup.com The biosynthesis of this compound in a mixed microbial community can be hypothetically structured around such interactions, involving a multi-step process shared across different species.

A plausible, though not yet experimentally verified, pathway for the formation of this compound within a microbial community involves two key stages: the formation of its precursor, 3-acetylindole (B1664109) (1-(1H-indol-3-yl)ethanone), and its subsequent reduction.

Stage 1: Formation of the Precursor, 3-Acetylindole

The initial steps involve the conversion of dietary tryptophan, an essential amino acid, into the indole core structure by various gut bacteria. mdpi.comfrontiersin.org Species like Escherichia coli and members of the Bacteroides and Clostridium genera are known to possess the enzyme tryptophanase, which cleaves tryptophan to produce indole, pyruvate, and ammonia. biorxiv.org

This microbially-produced indole can then be acylated to form 3-acetylindole. While the precise microbial enzymes for this specific reaction are not well-characterized, acylation is a common biochemical transformation. It is conceivable that certain members of a microbial consortium, potentially fungi or other bacteria, could catalyze the attachment of an acetyl group (from a donor like acetyl-CoA) to the C3 position of the indole ring. Fungi, in particular, are known to produce a vast array of secondary metabolites through pathways involving acetyl-CoA. ipb.pt

Stage 2: Microbial Reduction to this compound

The 3-acetylindole produced in the first stage can then be utilized by other members of the microbial community. Many species of bacteria and yeast possess a wide range of oxidoreductase enzymes, including alcohol dehydrogenases, which can reduce ketones to secondary alcohols. This type of biotransformation is a well-established capability in microbial metabolism.

For instance, in symbiotic fermentations like that of kombucha, yeasts first ferment sugars to produce ethanol (B145695), which is then metabolized by acetic acid bacteria into acetic acid. mdpi.com A similar division of labor could apply here: one set of microbes could be responsible for generating the 3-acetylindole precursor, which is then released into the environment and taken up by a second group of microbes. These organisms would then carry out the final reduction step to yield this compound. The reduction of the ethanone (B97240) group is a known chemical reaction that can be achieved using reducing agents, and microbial enzymes are capable of catalyzing analogous transformations. smolecule.com

This interplay creates a robust and efficient metabolic network. The division of metabolic labor allows for the synthesis of a complex compound that might be energetically costly or biochemically impossible for a single organism to produce. It also allows for regulation at multiple points, as the activity of each microbial group can be influenced by environmental factors and the presence of other community members.

Data Tables

Table 1: Hypothetical Microbial Roles in this compound Biosynthesis

Metabolic StageHypothetical ReactionPotential Microbial Players (Genus/Group)Key Enzyme Type (Hypothetical)
Precursor Formation Tryptophan → IndoleEscherichia, Bacteroides, ClostridiumTryptophanase
Indole → 3-AcetylindoleFungi (Penicillium, Aspergillus), Actinobacteria (Streptomyces)Indole Acyltransferase
Final Reduction 3-Acetylindole → this compoundYeasts (Saccharomyces), Bacteria (Pseudomonas, Bacillus)Alcohol Dehydrogenase / Ketoreductase

Enzymatic Transformations and Biocatalysis of 1 1h Indol 3 Yl Ethanol

Enzymes Catalyzing 1-(1H-indol-3-yl)ethanol Conversion

The primary enzymatic transformations of indole-3-ethanol involve its oxidation to indole-3-acetaldehyde and the reverse reaction, the reduction of indole-3-acetaldehyde. These reactions are catalyzed by specific oxidases and reductases.

Indole-3-Ethanol Oxidase Activity and Characterization

Indole-3-ethanol oxidase (IEt oxidase) is the principal enzyme responsible for the conversion of indole-3-ethanol to indole-3-acetaldehyde (IAAld), a direct precursor to IAA. nih.gov This enzyme has been identified and characterized in various plant species and fungi.

Research Findings from Cucumber (Cucumis sativus) Seedlings:

Enzyme Nature: Studies suggest that the IEt oxidase from cucumber seedlings is a flavoprotein that requires a metal ion and sulfhydryl groups for its full activity. nih.gov

Reaction Products: The enzyme catalyzes the oxidation of indole-3-ethanol to produce indole-3-acetaldehyde. nih.gov

Inhibition: The activity of this enzyme is inhibited by its product, indole-3-acetaldehyde. It is also inhibited by several acidic indoles with growth-promoting properties, including IAA, and synthetic auxins. nih.gov

Research Findings from Phycomyces blakesleeanus:

Molecular Weight: The IEt oxidase isolated from this fungus is a polypeptide with a determined molecular weight of 56 kD. nih.gov

Cofactors: Flavin adenine (B156593) dinucleotide (FAD) was found to enhance the enzyme's activity. nih.gov

Inhibition: The enzyme is strongly inhibited by iodoacetate and HgCl₂, and shows product inhibition by indole-3-acetaldehyde at micromolar concentrations. nih.gov

CharacteristicIndole-3-Ethanol Oxidase (Cucumber) nih.govIndole-3-Ethanol Oxidase (P. blakesleeanus) nih.gov
Enzyme Type Flavoprotein, MetalloenzymePolypeptide
Molecular Weight Not specified56 kD
Reaction Indole-3-ethanol → Indole-3-acetaldehydeIndole-3-ethanol → Indole-3-acetaldehyde + H₂O₂
Cofactors/Requirements Metal ion, Sulfhydryl groupsEnhanced by FAD
Inhibitors Indole-3-acetaldehyde, IAA, Synthetic auxinsIodoacetate, HgCl₂, Indole-3-acetaldehyde

Indole-3-Acetaldehyde Reductase Activity and Characterization

Indole-3-acetaldehyde reductase catalyzes the reverse reaction: the reduction of indole-3-acetaldehyde to indole-3-ethanol, utilizing NADH or NADPH as a co-substrate. nih.gov This enzyme is crucial for regulating the pool of IAA precursors. In cucumber seedlings, three distinct indole-3-acetaldehyde reductases have been isolated and characterized. nih.gov

Enzyme Specificity: Two of the identified reductases are specific for NADPH, while the third is specific for NADH as the electron donor. nih.gov The systematic name for the NADH-specific enzyme is (indol-3-yl)ethanol:NAD+ oxidoreductase (EC 1.1.1.190), and for the NADPH-specific enzyme, it is (indol-3-yl)ethanol:NADP+ oxidoreductase (EC 1.1.1.191). wikipedia.orgwikipedia.org

Molecular Weight: The two NADPH-specific reductases have estimated molecular weights of 52,000 and 17,000 Da, while the NADH-specific reductase has a molecular weight of 33,000 Da. nih.gov

pH Optima: The NADPH-specific enzymes exhibit a primary pH optimum at 5.2 and a secondary one at 7.0. The NADH-specific enzyme has a primary optimum at pH 7.0 and a secondary one at 6.1. nih.gov

Ionic Strength Effects: The activity of the NADPH-specific reductases is enhanced by increasing ionic strength, whereas the NADH-specific reductase is slightly inhibited. nih.govnih.gov

EnzymeCo-substrateMolecular Weight (Da)Apparent Km (IAAld)pH OptimumEffect of Ionic Strength
Reductase 1 nih.govNADPH52,00073 µM5.2 (primary), 7.0 (secondary)Activated
Reductase 2 nih.govNADPH17,000130 µM5.2 (primary), 7.0 (secondary)Activated
Reductase 3 nih.govNADH33,000400 µM7.0 (primary), 6.1 (secondary)Slightly Inhibited

Other Relevant Oxidoreductases

The metabolism of indole-3-ethanol is part of a larger network of reactions. Other oxidoreductases play key roles in converting its immediate product, indole-3-acetaldehyde, or acting on related indole (B1671886) compounds.

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the oxidation of indole-3-acetaldehyde to indole-3-acetic acid (IAA). portlandpress.complos.org In the plant pathogen Pseudomonas syringae, an indole-3-acetaldehyde dehydrogenase, AldA, is essential for IAA synthesis and contributes to the bacterium's virulence. portlandpress.com In Bacillus amyloliquefaciens, the gene dhaS is believed to encode an indole-3-acetaldehyde dehydrogenase. mdpi.com

Indole Oxidase: An indole oxidase enzyme has been extracted from grape (Vitis) leaves, which shows a broad substrate specificity, acting on indole and various substituted indoles, but not on indole-3-ethanol or indole-3-acetic acid under the tested conditions. csic.es This suggests its role is in the broader degradation or modification of indole compounds rather than directly in the IAA biosynthesis pathway from tryptophol (B1683683). csic.es

Alcohol Dehydrogenases (ADHs): As a general class of enzymes, ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.orglibretexts.org The indole-3-acetaldehyde reductases are a specific type of ADH. The broad family of ADHs is widely utilized in biocatalysis. acs.org

Enzymatic Reaction Kinetics and Mechanisms

The study of reaction rates and mechanisms provides insight into how these enzymes function.

Indole-3-Ethanol Oxidase: The kinetics of this enzyme from cucumber are complex. It exhibits cooperative interactions with its substrate, indole-3-ethanol, resulting in Hill coefficients as high as 2.96, which indicates positive cooperativity. nih.gov The kinetic mechanism has been identified as a ping-pong Bi-Bi mechanism, where one product is released before the second substrate binds. nih.gov

Indole-3-Acetaldehyde Reductase: The kinetic behavior of this enzyme from cucumber differs significantly depending on the co-substrate. nih.gov

With NADH , the enzyme follows standard hyperbolic Michaelis-Menten kinetics under all tested conditions. nih.gov

With NADPH , the enzyme displays more complex behavior. Under certain conditions, it shows sigmoidal (cooperative) kinetics with respect to the concentration of indole-3-acetaldehyde and is subject to strong inhibition by high concentrations of NADPH. nih.gov The apparent Km values for indole-3-acetaldehyde have been calculated as 73 µM and 130 µM for the two NADPH-specific reductases, and 400 µM for the NADH-specific reductase. nih.gov

Regulation of Enzyme Activity and Allosteric Control

The activity of enzymes in the indole-3-ethanol pathway is tightly regulated to control the levels of the potent plant hormone IAA.

Regulation of Indole-3-Ethanol Oxidase:

Product Inhibition: The enzyme is inhibited by its product, indole-3-acetaldehyde. nih.gov

Feedback Inhibition: A key regulatory feature is the inhibition by the end-product of the pathway, IAA. This is a form of feedback control. IAA acts as a noncompetitive inhibitor. nih.gov

Allosteric Activation/Inhibition: The interaction with IAA is complex. While higher concentrations of IAA are inhibitory, low concentrations of IAA were found to activate the enzyme when indole-3-ethanol levels are low. nih.gov This suggests a sophisticated allosteric regulatory mechanism.

Regulation of Indole-3-Acetaldehyde Reductase:

Substrate Inhibition: The NADPH-linked reductase activity is strongly inhibited by high concentrations of its own co-substrate, NADPH. nih.gov

Allosteric Regulation: The sigmoidal kinetics observed for the NADPH-specific enzyme with respect to indole-3-acetaldehyde concentration is a hallmark of allosteric regulation. nih.gov These regulatory features—substrate inhibition by NADPH and cooperativity—may play a crucial role in modulating the rate of auxin biosynthesis. nih.gov

Biocatalytic Applications in Synthesis and Transformation

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical synthesis. core.ac.uk While specific industrial applications using indole-3-ethanol oxidase or reductase are not widely documented, the enzyme classes to which they belong—alcohol dehydrogenases (ADHs) and oxidases—are cornerstones of modern biocatalysis.

Synthesis of Chiral Alcohols: ADHs are extensively used for the asymmetric reduction of ketones to produce enantiomerically pure secondary alcohols, which are valuable chiral building blocks for the pharmaceutical industry. acs.org For instance, ADHs are employed in the synthesis of intermediates for drugs like Duloxetine and various statins. acs.orgmdpi.com

Oxidation Reactions: Oxidases are used in various biotransformations, though their application can be more challenging than that of reductases. They are employed in processes that require selective oxidation of alcohols or other functional groups.

Synthesis of Indole Derivatives: Biocatalysts are also being developed for the synthesis of complex indole-containing molecules. For example, a magnetic aminated starch biocatalyst was used for the efficient one-pot synthesis of various 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.comresearchgate.net Although this does not directly involve the enzymes of indole-3-ethanol metabolism, it highlights the growing interest in using biocatalytic methods for constructing indole-based scaffolds.

Biological Roles and Molecular Mechanisms of 1 1h Indol 3 Yl Ethanol

Roles in Inter- and Intraspecies Communication

1-(1H-indol-3-yl)ethanol is a key signaling molecule in the microbial world, mediating complex interactions that govern community behaviors and virulence. Its functions span communication within a single bacterial species (intraspecies) and across different species and even kingdoms (interspecies and cross-kingdom).

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. mdpi.com This system relies on the production and detection of small signaling molecules called autoinducers. mdpi.com this compound has been identified as a QS signal, particularly in Gram-negative bacteria. nih.govresearchgate.net

Research has demonstrated that Enterobacter cloacae, a common bacterium, utilizes this compound as a QS signal to regulate its own biological functions and pathogenicity. nih.govresearchgate.net The biosynthesis of this compound is carried out by an alcohol dehydrogenase enzyme encoded by the yjgB gene. nih.govresearchgate.net In E. cloacae, this signaling molecule is crucial for controlling motility, biofilm formation, and virulence. nih.gov Deletion of the yjgB gene significantly impairs these functions, but they can be restored by adding external this compound, confirming its role as a key intraspecies signal. nih.govresearchgate.net

Beyond its role in self-regulation, this compound produced by E. cloacae also functions in interspecies communication. It has been shown to effectively inhibit biofilm formation and the production of extracellular polysaccharides in the enteric pathogen Shigella sonnei. nih.govresearchgate.net This antagonistic interaction highlights its importance in shaping the dynamics of microbial communities. Other bacteria, such as the fish pathogen Edwardsiella tarda, also produce this compound among other indole (B1671886) alkaloids, which are linked to its virulence and motility. researchgate.net

Table 1: Role of this compound in Enterobacter cloacae Physiology nih.govresearchgate.net
PhenotypeEffect of yjgB Gene DeletionEffect of Exogenous this compound Addition
Biofilm FormationDisrupted/ReducedRestored to wild-type levels
MotilityImpairedRestored to wild-type levels
Extracellular Polysaccharide (EPS) ProductionReducedRestored to wild-type levels
Virulence (Cytotoxicity)Decreased by 49%Restored to wild-type levels

Cross-kingdom signaling refers to communication between organisms from different biological kingdoms, such as bacteria and fungi. This compound is a notable example of a molecule that facilitates such interactions. It was first identified as a QS molecule in fungi, where it is involved in controlling morphogenesis. nih.govresearchgate.net

The fact that the same molecule is used by both bacteria (like Enterobacter cloacae) and fungi establishes it as a conserved communication signal. nih.govresearchgate.net This shared signal allows for complex interactions in polymicrobial environments, such as the human gut. researchgate.net The production of this compound by bacteria can influence fungal behavior, and vice versa. This cross-kingdom communication is vital for establishing symbiotic or pathogenic relationships and maintaining the balance of microbial ecosystems. acs.org The collective term "indole-family QS signals" is used to describe these widespread molecules that regulate critical physiological processes across different species and kingdoms. nih.gov

Quorum Sensing in Microbial Systems

Modulation of Plant Growth and Development

In the plant kingdom, this compound is recognized as an endogenous metabolite and a functional auxin. nih.govebi.ac.uk Its primary role stems from its ability to be converted into indole-3-acetic acid (IAA), the most abundant and physiologically significant plant hormone of the auxin class. ebi.ac.ukwikipedia.org

Auxins are central regulators of plant growth, inducing cell division and elongation. wikipedia.org The main auxin, IAA, is typically synthesized from the amino acid tryptophan. nih.gov However, alternative pathways exist, and this compound serves as a direct precursor to IAA. ebi.ac.uk

Table 2: Endogenous Levels of Indole Compounds in Pinus sylvestris Needles ebi.ac.uk
CompoundConcentration (ng per gram fresh weight)
This compound (IEt)46 ± 4
Indole-3-acetic acid (IAA)24.5 ± 6.5
Indole-3-carboxylic acid (ICA)2.3 ± 0.4

As a precursor to IAA, this compound plays a crucial role in shaping the plant body, particularly the root system. Auxin signaling is fundamental for the entire process of root branching, including the initiation, patterning, and emergence of lateral roots. core.ac.uk The formation of lateral roots is controlled by periodic gene expression in the root tip, a process often called the "root clock," which is modulated by auxin levels. core.ac.uk

More broadly, auxin is a key regulator of organogenesis. The relative balance between auxin and another class of hormones, cytokinins, determines whether undifferentiated cells will develop into roots or shoots. mdpi.com A high ratio of auxin to cytokinin promotes the formation of roots, a fundamental process in plant development and regeneration. mdpi.comnumberanalytics.com

Auxin function is deeply integrated into a complex web of interactions with other plant hormones. nih.gov These interactions, which can be synergistic or antagonistic, occur at the levels of hormone synthesis, transport, and signal transduction. nih.govnih.gov The auxin pool supplemented by this compound is thus a key player in this broader regulatory network.

Key hormonal interactions involving auxin include:

Auxin and Ethylene: Auxin is known to stimulate the biosynthesis of ethylene. nih.gov This interaction is critical for processes such as root growth inhibition under high auxin concentrations and the formation of the apical hook in seedlings. numberanalytics.com

Auxin and Gibberellins (GA): Auxin can promote the synthesis of bioactive GAs. nih.gov This crosstalk is important for coordinating events like fruit initiation and stem elongation. nih.gov

Table 3: Summary of Key Auxin Interactions with Other Plant Hormones
Interacting HormoneNature of InteractionKey Developmental ProcessReference
CytokininAntagonisticRoot vs. Shoot Development, Lateral Root Angle numberanalytics.comnih.gov
EthyleneSynergistic (Auxin promotes Ethylene synthesis)Root Growth, Apical Hook Formation numberanalytics.comnih.gov
Gibberellin (GA)Synergistic (Auxin promotes GA synthesis)Fruit Initiation, Stem Elongation nih.govnih.gov

Influence on Root System Architecture and Organogenesis

Interactions within Microbial Ecosystems

The compound this compound, also known as tryptophol (B1683683), plays a significant role in the intricate communication and interaction networks within microbial ecosystems. As a quorum-sensing molecule, it influences various physiological processes, including biofilm formation, morphogenesis, and symbiotic relationships.

This compound is a key regulator of biofilm formation and morphogenesis in various microorganisms. nih.govresearchgate.net In the fungus Candida albicans, this indole derivative is recognized as a quorum-sensing molecule that governs the transition between yeast and hyphal forms, a critical factor in its pathogenicity. researchgate.net It influences hyphal development and the formation of biofilms, which are structured communities of microbial cells adherent to a surface. researchgate.net

Research has shown that this compound produced by Enterobacter cloacae can inhibit biofilm formation and the production of extracellular polymeric substances (EPS) in the pathogen Shigella sonnei in a dose-dependent manner. nih.gov This inhibitory effect extends to promoting the dispersion of established S. sonnei biofilms. nih.gov Similarly, in the marine yeast Scheffersomyces spartinae, this compound promotes its own population density, cell aggregation, and biofilm formation, which can enhance its biocontrol capabilities against certain plant pathogens. nih.gov

Derivatives of this compound have also demonstrated potent anti-biofilm activity. For instance, certain (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives and 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netmdpi.com

Table 1: Effects of this compound on Biofilm Formation

Microorganism Effect of this compound Reference
Candida albicans Influences biofilm formation and yeast-to-hyphae transition. researchgate.net
Shigella sonnei Inhibits biofilm formation and promotes biofilm dispersion. nih.gov
Scheffersomyces spartinae Promotes biofilm formation and cell aggregation. nih.gov
Staphylococcus aureus Derivatives show significant biofilm inhibition. researchgate.netmdpi.com

Beyond its role in biofilm regulation, this compound exerts a broader influence on microbial physiology, acting as a signaling molecule in cell-to-cell communication. nih.govresearchgate.net In Enterobacter cloacae, it functions as a quorum-sensing signal that controls various biological functions and pathogenicity. nih.gov The biosynthesis of this compound in E. cloacae is carried out by an alcohol dehydrogenase. nih.gov

In fungi, this compound is known to affect morphogenesis and can even induce apoptosis in certain fungal species, highlighting its potential as an antifungal agent. researchgate.net It is produced by various fungi, including Saccharomyces cerevisiae, as a secondary product of ethanol (B145695) fermentation. ebi.ac.ukwikipedia.org The compound's production is linked to tryptophan metabolism. ymdb.ca

This compound and its derivatives are implicated in the complex interactions between microbes and their hosts. As a product of tryptophan metabolism by the gut microbiota, it can be absorbed by the host and enter the bloodstream. hmdb.ca Some studies suggest that tryptophol may have anti-inflammatory properties. hmdb.ca

In the context of parasitic infections, such as sleeping sickness caused by Trypanosoma brucei, this compound is produced by the parasite. wikipedia.org This production can decrease the host's immune response. wikipedia.org Furthermore, in plants, this compound can act as an auxin, a class of plant hormones that regulate growth and development, promoting root and leaf growth. researchgate.netebi.ac.uk This suggests a role for microbially produced this compound in plant-microbe symbiotic relationships.

Influence on Microbial Physiology

Metabolic Fate and Derivatization in Biological Systems

The metabolic pathways of this compound involve biotransformation, conjugation, and degradation, leading to a variety of derivative compounds with diverse biological activities.

In various organisms, this compound can be synthesized from the amino acid tryptophan. wikipedia.org The process typically involves the deamination of tryptophan to form indole-3-pyruvate, which is then decarboxylated to produce indole-3-acetaldehyde. wikipedia.org Subsequently, alcohol dehydrogenase reduces indole-3-acetaldehyde to yield this compound. wikipedia.org This pathway has been observed in fungi like Rhizoctonia species and in rats infected with Trypanosoma brucei gambiense. wikipedia.org

Conversely, this compound can serve as a precursor for other important molecules. In the needles of Pinus sylvestris, it can be converted to indole-3-acetic acid (IAA), a primary auxin. ebi.ac.uk The enzymes indole-3-acetaldehyde reductase (NADH) and indole-3-acetaldehyde reductase (NADPH) in cucumber (Cucumis sativus) can convert tryptophol back to (indol-3-yl)acetaldehyde. wikipedia.org

Bacteria can also play a role in the biotransformation of L-tryptophan to produce 1H-indole-3-carboxaldehyde. researchgate.net

Once formed, this compound can undergo further modifications through conjugation and degradation. In a study involving 107 species of bacteria, thallophytes, and seed plants, exogenous this compound was metabolized into several products. ebi.ac.uk These included O-acetyl tryptophol, an unidentified tryptophol ester, tryptophol glucoside, and tryptophol galactoside. ebi.ac.uk

The compound can also be degraded. For instance, its conversion to indole-3-acetic acid and subsequently to indole-3-carboxylic acid has been observed in some fungi and mosses. ebi.ac.uk In humans, this compound is a catabolite of tryptophan produced by the gut microbiota and is eventually excreted in the urine. hmdb.ca

Derivatization of this compound is also a key strategy in the synthesis of various bioactive compounds. The hydroxyl group and the indole nitrogen can be modified to create a wide range of molecules with pharmaceutical potential, including antimigraine drugs and anti-inflammatory agents. researchgate.net

Table 2: Biotransformation Products of this compound

Organism/System Precursor Product Reference
Rhizoctonia sp., Infected Rats Tryptophan This compound wikipedia.org
Pinus sylvestris This compound Indole-3-acetic acid ebi.ac.uk
Cucumis sativus This compound (Indol-3-yl)acetaldehyde wikipedia.org
Various Plants & Microbes This compound O-acetyl tryptophol, Tryptophol glucoside ebi.ac.uk
Human Gut Microbiota Tryptophan This compound hmdb.ca

Influence on Host Metabolism of this compound

Extensive literature searches did not yield specific information regarding the direct influence of the chemical compound this compound on host metabolism. Scientific databases and research articles primarily focus on its structural isomer, tryptophol (2-(1H-indol-3-yl)ethanol), and other related indole derivatives.

While the metabolic impact of various indole compounds, particularly those derived from tryptophan by gut microbiota, is an active area of research, data specifically elucidating the metabolic roles and molecular mechanisms of this compound in a host organism are not currently available in the reviewed scientific literature. The synthesis of a related compound, 1-(N-Carbobenzoxy indol-3-yl)ethanol, has been described, indicating its potential for chemical research, but studies on its biological and metabolic effects are absent. prepchem.com

Research on other indole-containing molecules, such as tryptophol, indole-3-acetic acid, and indole-3-propionic acid, has demonstrated their significant roles in host-microbe interactions, immune function, and metabolic regulation. hmdb.caymdb.casolubilityofthings.comwikipedia.org However, due to the specific structural differences, it is not scientifically accurate to extrapolate these findings to this compound. The position of the hydroxyl group on the ethyl side chain is a critical structural feature that dictates the molecule's chemical properties and its potential interactions with biological systems, including metabolic enzymes and receptors.

Therefore, a detailed account of the influence of this compound on host metabolism, including research findings and data tables, cannot be provided at this time due to the lack of available scientific evidence. Further research is required to characterize the biological activities and metabolic fate of this specific indole derivative.

Synthetic Methodologies for 1 1h Indol 3 Yl Ethanol and Its Analogues

Classical Organic Synthetic Routes

The classical synthesis of 1-(1H-indol-3-yl)ethanol typically starts from readily available indole (B1671886) precursors. A primary and straightforward method involves the reduction of 3-acetylindole (B1664109).

Reduction of 3-Acetylindole: The most common route to this compound is the reduction of the ketone functionality of 3-acetylindole. 3-Acetylindole itself can be synthesized through several methods, such as the Friedel-Crafts acylation of indole or through hydrolysis of precursors like 1-acetoacetyl-3-acetylindole. chemijournal.com One documented synthesis of 3-acetylindole involves reacting indole with acetic acid in the presence of acetic anhydride (B1165640) to form an intermediate, 1,3-diacetyl indole, which is then hydrolyzed with sodium hydroxide (B78521) in ethanol (B145695) to yield the desired product. sphinxsai.com

Once 3-acetylindole is obtained, its reduction to the corresponding alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol or methanol (B129727) is a standard choice for this transformation due to its selectivity for the ketone over the indole ring. core.ac.uk The reaction is typically performed at low temperatures (e.g., 0 °C) and stirred for several hours to ensure complete conversion. core.ac.uk Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this reduction.

A study noted that while 3-acetylindole does not react with dicyclopentylzinc, other heterocyclic ketones like acetylpyridines are readily reduced to their corresponding secondary alcohols, indicating the specific nature of the indole substrate in such reactions. mdpi.com

Table 1: Classical Synthesis of this compound

Precursor Reagent Solvent Conditions Product Ref.
3-Acetylindole Sodium Borohydride (NaBH₄) Ethanol 0 °C to room temp, 6h This compound core.ac.uk
3-Acetylindole Lithium Aluminum Hydride (LiAlH₄) Not specified Not specified This compound

Chemoenzymatic and Biocatalytic Synthesis Approaches

Modern synthetic chemistry increasingly utilizes enzymes to achieve high selectivity and milder reaction conditions. For the synthesis of chiral this compound, chemoenzymatic methods, particularly kinetic resolutions, are prominent.

Enzymatic kinetic resolution (EKR) of racemic this compound is a highly effective strategy to obtain enantiomerically pure forms of the alcohol. This process typically involves the use of lipases to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Lipase (B570770) B from Candida antarctica (CAL-B) and lipase from Burkholderia cepacia (BCL) are commonly employed biocatalysts. acs.orgpw.edu.pl The reaction uses an acyl donor, such as vinyl acetate, in an organic solvent. acs.orgpw.edu.pl The efficiency of these resolutions is often high, yielding both the unreacted alcohol and the acylated product with excellent enantiomeric excess (>99% ee) and high enantioselectivity (E-values up to 328). acs.org

Dynamic kinetic resolution (DKR) represents an advancement over EKR, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired chiral product. This has been successfully applied to similar compounds like rac-1-phenylethanol using a combination of a lipase (Novozym 435) and a racemization catalyst. rsc.orgresearchgate.net

Furthermore, biocatalysts are also used for the synthesis of related indole derivatives. For instance, a magnetic aminated starch (MAST) biocatalyst has been developed for the efficient synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives in ethanol. numberanalytics.com

Table 2: Chemoenzymatic Kinetic Resolution of Racemic sec-Alcohols

Biocatalyst Substrate Type Acyl Donor Key Feature Outcome Ref.
Lipase from Burkholderia cepacia (BCL) Racemic 1-(6-halo-9H-purin-9-yl) propan-2-ols Vinyl acetate Kinetic Resolution High enantioselectivity (ee) for (R)-alcohol acs.org
Lipase B from Candida antarctica (CAL-B) Racemic sec-alcohols Vinyl 3-(dimethylamino)propanoate Chromatography-free product separation Excellent enantioselectivity (E>200) pw.edu.pl

Asymmetric Synthesis of Chiral Derivatives

Asymmetric synthesis provides a direct route to enantiomerically pure compounds without the need for resolving a racemic mixture. For this compound and its analogues, this is primarily achieved through the asymmetric reduction of a prochiral ketone or the asymmetric addition of a nucleophile to an aldehyde.

The asymmetric hydrogenation of substituted indoles is a powerful technique. numberanalytics.com Catalytic systems, often composed of a transition metal (like rhodium or ruthenium) and a chiral ligand (e.g., BINOL-derived phosphoramidites or PhTRAP), are used to hydrogenate the C2-C3 double bond of the indole ring with high enantioselectivity. dicp.ac.cndicp.ac.cn While many examples focus on the reduction of the indole ring itself to form indolines, the principles extend to the reduction of side-chain functionalities. For instance, the asymmetric reduction of 3-acetylindole would be a direct pathway to chiral this compound. A method for the highly enantioselective hydrogenation of 3-(α-hydroxyalkyl)indoles has been developed using a Pd(OCOCF₃)₂/(R)-H₈-BINAP catalyst, which proceeds through an in-situ-formed vinylogous iminium intermediate, affording chiral indolines with up to 97% ee. researchgate.net

Another approach involves the use of chiral auxiliaries. For example, new chiral 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized by N-alkylation of racemic precursors with a chiral reagent, followed by separation of the resulting diastereomers and subsequent hydrogenolysis to yield the pure enantiomers. core.ac.uk

Synthesis of Substituted this compound Derivatives

The synthesis of alkyl-substituted analogues can be approached in two main ways: by starting with an already alkylated indole or by introducing the alkyl group during the synthesis.

N-alkylation is a common strategy. For example, 1-methyl-1H-indole-3-carbaldehyde can be synthesized by the N-alkylation of 1H-indole-3-carbaldehyde using an alkyl halide in a mixture of acetonitrile (B52724) and DMF. bohrium.com This N-methylated aldehyde can then be converted to the corresponding ethanol derivative, 1-(1-methyl-1H-indol-3-yl)ethanol, through Grignard reaction or reduction. The synthesis of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol typically involves the alkylation of 1-methylindole, followed by hydroxylation and amination steps, with NaBH₄ being a possible reducing agent.

Multi-step syntheses have also been reported for N-(hydroxyalkyl) derivatives. For instance, 2-(1H-indol-1-yl)acetic acid can be reduced with LiAlH₄ to yield 2-(1H-indol-1-yl)ethanol. nih.gov This N-substituted indole can then undergo further reactions at the 3-position.

Analogues bearing heteroatom substituents on the indole ring are synthesized from appropriately substituted precursors. For example, the synthesis of 2-(4-methoxy-1H-indol-3-yl)ethanol can be achieved through methods like the Fischer indole synthesis starting from a methoxy-substituted phenylhydrazine.

Halogenated derivatives are also of interest. The synthesis of 6-fluorotryptamine (B1299898) involved the initial preparation of 6-fluoro-1H-indole-3-carbaldehyde, which was then converted to a nitrovinyl intermediate and subsequently reduced with LiAlH₄. mdpi.com This highlights a general pathway where a substituted indole-3-carbaldehyde serves as a versatile precursor for various side-chain elaborations, including the formation of an ethanol group.

The ethanol side chain of this compound can be modified to create a vast array of analogues with different functional groups.

One common modification is the introduction of an amino group, leading to ethanolamine (B43304) derivatives. The synthesis of 1-(1H-indol-3-yl)-2-(methylamino)ethanol can be achieved through condensation reactions between indole derivatives and methylaminoethanol precursors, often requiring protection of the indole nitrogen to prevent side reactions. Another example is the synthesis of 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-phenoxypropan-2-ol, where tryptamine (B22526) is reacted with 2-(phenoxymethyl)oxirane, opening the epoxide ring to form the modified side chain. mdpi.com

More complex heterocyclic systems can also be attached. The reaction of 3-acetylindole with malononitrile (B47326) produces 2-(1-(1H-indol-3-yl)ethylidene)malononitrile, which can then be reacted with elemental sulfur (Gewald reaction) to form 2-amino-4-(1H-indol-3-yl)thiophene-3-carbonitriles, demonstrating a significant modification of the acetyl group into a substituted thiophene (B33073) ring. ekb.eg Similarly, indole-3-carbaldehyde can be used as a starting point to synthesize complex derivatives like 1-{[1-(cyclohexylmethyl)-7-methoxy-1H-indol-3-yl]carbonyl}-4-ethylpiperazine, where the side chain is extensively altered. google.com

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name
This compound This compound
3-Acetylindole 1-(1H-Indol-3-yl)ethanone
1,3-Diacetyl indole 1-(1-Acetyl-1H-indol-3-yl)ethanone
Sodium Borohydride Sodium tetrahydridoborate
Lithium Aluminum Hydride Lithium tetrahydridoaluminate
Vinyl acetate Ethenyl acetate
1-(1-Methyl-1H-indol-3-yl)ethanol 1-(1-Methyl-1H-indol-3-yl)ethanol
1-Methyl-1H-indole-3-carbaldehyde 1-Methyl-1H-indole-3-carbaldehyde
2-(1H-Indol-1-yl)ethanol 2-(1H-Indol-1-yl)ethanol
2-(1H-indol-1-yl)acetic acid (1H-Indol-1-yl)acetic acid
2-(4-Methoxy-1H-indol-3-yl)ethanol 2-(4-Methoxy-1H-indol-3-yl)ethanol
6-Fluorotryptamine 2-(6-Fluoro-1H-indol-3-yl)ethanamine
6-Fluoro-1H-indole-3-carbaldehyde 6-Fluoro-1H-indole-3-carbaldehyde
1-(1H-Indol-3-yl)-2-(methylamino)ethanol 1-(1H-Indol-3-yl)-2-(methylamino)ethanol
Tryptamine 2-(1H-Indol-3-yl)ethanamine
2-(Phenoxymethyl)oxirane 2-(Phenoxymethyl)oxirane
Malononitrile Propanedinitrile

Advanced Analytical Methodologies for 1 1h Indol 3 Yl Ethanol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 1-(1H-indol-3-yl)ethanol, enabling the separation of the compound from complex mixtures and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile and widely adopted technique for the analysis of indole (B1671886) compounds, including this compound and its precursor, indole-3-carbinol (B1674136) (I3C). sciepub.comresearchgate.net The separation is typically achieved on a reverse-phase C18 column. sciepub.comnih.gov The choice of mobile phase is critical for achieving good separation; common mobile phases consist of acetonitrile (B52724) and water mixtures. sciepub.comsielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Various detection methods can be coupled with HPLC to enhance selectivity and sensitivity:

UV-Vis Detection: Indole compounds exhibit strong UV absorbance, making UV detection a straightforward and robust method for quantification. The detection wavelength is often set around 280 nm for general indole analysis, with specific wavelengths like 270 nm and 279 nm being used for I3C and its derivatives. researchgate.netnih.gov

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. Indole derivatives are naturally fluorescent, with typical excitation and emission wavelengths in the ranges of 280–285 nm and 340–364 nm, respectively. researchgate.netresearchgate.net

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in peak purity assessment and compound identification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity, allowing for the definitive identification and quantification of this compound and its metabolites, even at very low concentrations. researchgate.net

A developed HPLC method for indole-3-carbinol demonstrated good linearity with a correlation coefficient (R²) of 0.9991 and a rapid retention time of 4.88 minutes, showcasing the efficiency of the technique. sciepub.com

Table 1: HPLC Methods for the Analysis of Indole Compounds

Analyte(s)ColumnMobile PhaseDetectionKey Findings
Indole-3-carbinolReverse-phase C18Acetonitrile/waterUV (279 nm)Fast retention time (4.88 min), good linearity (R²=0.9991). sciepub.com
Indole-3-carbinol and its condensation productsCore-shell Kinetex XB-C18Acetonitrile/water (gradient)UV (270 nm)Rapid and accurate method for quality control of nutraceuticals. nih.gov
I3CA, I3C, and DIMSymmetry® C18Water/acetonitrile (gradient)UV (280 nm)Simultaneous quantification in mouse plasma and tissues. nih.gov
1H-Indole-3-ethanolNewcrom R1Acetonitrile/water/phosphoric acidUV/MSScalable method suitable for preparative separation and pharmacokinetics. sielc.com

I3CA: indole-3-carbinol acetate, I3C: indole-3-carbinol, DIM: 3,3'-diindolylmethane

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for the comprehensive analysis of volatile and semi-volatile metabolites, including indole-containing compounds. nih.gov While HPLC is often preferred for thermally labile compounds like I3C, GC-MS offers excellent chromatographic resolution and definitive structural identification through mass spectral libraries. sciepub.com

A critical step in the GC-MS analysis of compounds like this compound, which contain active hydrogen atoms (in hydroxyl and indole N-H groups), is derivatization. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. mdpi.com This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability, and often leading to more symmetrical chromatographic peaks. nih.govmdpi.com

GC-MS has been successfully applied for:

Metabolite Profiling: Identifying a wide range of metabolites in biological samples. For instance, GC-MS analysis of plant extracts has identified numerous indole alkaloids and other compounds. notulaebotanicae.roresearchgate.net

Identification of Transformation Products: Characterizing the products of bacterial transformation of indole, such as indole-3-acetic acid and indole-3-aldehyde. researchgate.net

Detection in Bacterial Cultures: A method using an absorbent sheet to collect volatile compounds from bacterial cultures, followed by GC-MS analysis, has been developed for detecting indole production. frontiersin.org

The electron ionization (EI) mass spectra generated by GC-MS provide reproducible and structurally diagnostic fragment ions, which are invaluable for identifying unknown metabolites, even those not readily detected by LC-MS. nih.gov

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for the definitive structural confirmation of this compound and for its quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound and its analogs, NMR is used to:

Confirm the Indole Scaffold: The characteristic signals for the protons on the indole ring typically appear in the aromatic region of the ¹H NMR spectrum (around δ 7.0–8.5 ppm). tandfonline.com

Identify the Ethanol (B145695) Side Chain: The protons of the ethanol group give rise to specific signals. For example, in 2-(1H-indol-3-yl)ethanol (tryptophol), the methylene (B1212753) protons adjacent to the hydroxyl group appear around δ 3.9 ppm, and the other methylene protons appear around δ 3.0 ppm.

Elucidate Substituent Positions: The chemical shifts and coupling patterns of the aromatic protons can confirm the position of substitution on the indole ring.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indole Derivatives in CDCl₃

CompoundIndole-NHAromatic ProtonsSide-Chain ProtonsReference
2-(1H-indol-3-yl)ethanol8.07 (brs)7.07-7.63 (m)3.94-3.88 (m, -CH₂OH), 3.04 (t, -CH₂-Ar)
1-(1H-indol-3-yl)-2-(methylamino)ethanol-7.10–7.45 (m)3.65–4.10 (m, -CH(OH)CH₂-), 2.30–2.70 (s, -NCH₃)
1H-indole-3-carbaldehyde8.79 (s)7.29-8.40 (m)10.08 (s, -CHO) rsc.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the parent ion (e.g., [M+H]⁺), which allows for the determination of the molecular formula with high confidence. For example, the calculated mass for the protonated form of a C₁₈H₂₀NO compound is 266.1539, which can be confirmed by HRMS.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with HPLC (LC-ESI-MS) that is well-suited for analyzing polar and thermally labile molecules like indole derivatives. mdpi.comtandfonline.com It typically produces protonated molecules [M+H]⁺ in the positive ion mode. tandfonline.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This technique is crucial for structural elucidation and for developing highly selective and sensitive quantification methods, such as Multiple Reaction Monitoring (MRM). researchgate.nettandfonline.com In MRM, the mass spectrometer is set to monitor a specific fragmentation transition (parent ion → daughter ion), which significantly improves the signal-to-noise ratio and selectivity for the target analyte in complex matrices. tandfonline.com For instance, in the analysis of indole-3-acetic acid (IAA), the fragmentation of the protonated molecule at m/z 176 to the quinolinium ion at m/z 130 is used for its specific detection. tandfonline.com

The combination of HPLC with ESI-MS/MS is a powerful platform for the metabolic profiling of tryptophan and other indole compounds in biological fluids. researchgate.net

Bioanalytical Approaches for in situ Detection and Real-time Monitoring

While traditional chromatographic and spectrometric methods provide high accuracy and sensitivity, they often require sample extraction and processing, precluding real-time analysis in a living system. There is a growing interest in developing bioanalytical methods for the in situ detection and real-time monitoring of biologically active molecules like this compound.

Current research in related areas points to potential future directions:

Fluorescent Probes: The intrinsic fluorescence of the indole scaffold is a key property that can be exploited. rsc.org Designing small-molecule fluorescent probes that specifically interact with this compound or its metabolites could enable their visualization and quantification in cells and tissues through fluorescence microscopy. rsc.org

Biosensors: The development of enzyme-based or antibody-based biosensors could offer high specificity for real-time monitoring. However, creating sensors for small molecules remains a significant challenge.

Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) allow for the label-free visualization of the spatial distribution of multiple molecules, including indole alkaloids, directly on the surface of biological tissues. nih.gov This approach has been used to map the location of various indole alkaloids in the fruits, leaves, and roots of plants, providing insights into their biosynthesis and translocation. nih.gov

Real-time PCR: For indirect monitoring, real-time quantitative PCR (qPCR) can be used to measure changes in the expression of genes that are regulated by this compound or its parent compound, I3C. frontiersin.orgoup.complos.org This provides information on the compound's biological activity at the transcriptional level. For example, studies have used real-time PCR to quantify the expression of genes involved in the cell cycle, apoptosis, and drug metabolism in response to treatment with I3C and its derivatives. oup.complos.orgresearchgate.net

While specific bioanalytical tools for the real-time in situ detection of this compound are still in early stages of development, the advancement in fluorescent probes and mass spectrometry imaging holds significant promise for future research in this area.

Future Research Directions and Emerging Paradigms

Elucidation of Uncharted Biosynthetic and Metabolic Networks

While the basic pathways for the formation of some indole (B1671886) compounds are known, the specific biosynthetic and metabolic networks for many derivatives, including 1-(1H-indol-3-yl)ethanol, remain largely uncharted territory. The biosynthesis of its close relative, tryptophol (B1683683) (2-(1H-indol-3-yl)ethanol), from tryptophan is a recognized pathway in organisms like Saccharomyces cerevisiae. wikipedia.orgnih.gov Tryptophan is first converted to indole-3-pyruvate, then to indole-3-acetaldehyde, which is finally reduced to tryptophol. wikipedia.org However, the precise enzymatic steps and regulatory mechanisms governing the production of this compound are still under investigation.

Future research will focus on identifying the specific enzymes, such as reductases and decarboxylases, responsible for its synthesis. Understanding these pathways is crucial as indole derivatives are known to play diverse roles, from plant growth regulation to microbial communication. solubilityofthings.comwikipedia.org The degradation pathways are also of interest, as seen in cucumber, where enzymes can convert tryptophol back to (indol-3-yl)acetaldehyde. wikipedia.org

Discovery of Novel Enzymatic Systems and Biocatalysts

The quest for novel enzymatic systems and biocatalysts capable of acting on or producing this compound is a burgeoning field. Enzymes are increasingly valued as biocatalysts that can complement traditional synthetic chemistry methods. nih.gov The discovery of new enzymes offers the potential for more efficient and environmentally friendly synthesis of this and other valuable indole derivatives. nih.govdb-thueringen.de

Research is focused on exploring diverse biological sources, from microorganisms to plants, to identify enzymes with unique specificities and catalytic efficiencies. For instance, the enzymatic resolution of (R)-1-(1H-indol-3-yl)ethan-1-ol highlights the potential of biocatalysis in producing specific enantiomers of this compound. smolecule.com Furthermore, the development of magnetic aminated starch biocatalysts for the synthesis of related indole-containing compounds showcases the innovative approaches being taken to create reusable and efficient catalytic systems. mdpi.comresearchgate.net

Table 1: Examples of Enzymes and Biocatalysts in Indole Compound Synthesis

Enzyme/BiocatalystApplicationOrganism/SourceReference
Alcohol DehydrogenaseReduction of indole-3-acetaldehyde to tryptopholSaccharomyces cerevisiae wikipedia.org
Indolepyruvate DecarboxylaseDecarboxylation of indole-3-pyruvateSaccharomyces cerevisiae wikipedia.org
Leucine DehydrogenaseReductive amination for chiral amine synthesisThermoactinomyces intermedius core.ac.uk
Lipase (B570770) B from Candida antarctica (Novozym 435)Kinetic resolution of chiral aminesCandida antarctica core.ac.ukmdpi.com
Magnetic Aminated Starch (MAST)Synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivativesSynthetic Biocatalyst mdpi.comresearchgate.net

Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic view of the role of this compound, researchers are turning to systems biology and multi-omics approaches. These methodologies, which integrate genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the complex interactions within a biological system. nih.gov By applying these techniques, scientists can identify the genes, proteins, and metabolic pathways that are influenced by or involved in the metabolism of this compound. mdpi.comfrontiersin.org

For example, omics studies can help to understand how microorganisms adapt to and metabolize indole compounds, providing a scientific basis for developing new biocatalysts and bioremediation strategies. mdpi.com These approaches have already been used to study the metabolic usage of fluorinated indoles in Escherichia coli and to understand the biogenesis and composition of fungal extracellular vesicles. frontiersin.orgacs.org

Advanced Chemical Biology Tools for Mechanistic Investigations

The development of advanced chemical biology tools is crucial for detailed mechanistic investigations into the function of this compound and related compounds. These tools include fluorescent probes and reaction intermediate analogues that allow for the real-time monitoring and manipulation of biological pathways. plos.orgrsc.org

For instance, indole-based fluorescent probes have been designed to detect specific ions and reactive oxygen species, providing insights into cellular processes. rsc.org A notable example is the development of adenosine-5′-[2-(1H-indol-3-yl)ethyl]phosphate (AIEP), which acts as an inhibitor of IAA-amido synthetases, providing a novel chemical probe to study auxin metabolism. plos.org Other research has focused on creating long-wavelength fluorescent probes for bioimaging of S-nitrosylation in mitochondria, demonstrating the power of these tools in understanding subcellular processes. nih.govbohrium.com

Environmental and Ecological Significance in Microbial and Plant Interactions

The environmental and ecological roles of this compound and other indole derivatives are of significant interest, particularly in the context of microbial and plant interactions. Indole compounds are known to act as signaling molecules in various ecological contexts. nih.govresearchgate.net

For example, tryptophol has been identified as a quorum-sensing molecule in the yeast Saccharomyces cerevisiae and the bacterium Enterobacter cloacae, influencing their biological functions and virulence. wikipedia.orgnih.gov In plants, indole derivatives play a role in defense responses. For instance, 4-methoxyindol-3-yl-methanol, a substrate of the PEN3 transporter in Arabidopsis thaliana, has been shown to contribute to the plant's defense against microbial pathogens. nih.gov Furthermore, indole compounds produced by gut microbiota can influence host health, highlighting the importance of understanding these interactions for potential therapeutic applications. caymanchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.